molecular formula C23H20N2O3 B2875124 N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide CAS No. 1808527-59-4

N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide

Cat. No.: B2875124
CAS No.: 1808527-59-4
M. Wt: 372.424
InChI Key: QUIBYRYAQUUFLR-UHFFFAOYSA-N
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Description

N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidinone ring, which is a four-membered lactam, and a phenoxybenzamide moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide typically involves the Staudinger reaction, which is a [2 + 2] ketene-imine cycloaddition reaction. This reaction is carried out using chloroacetyl chloride in the presence of a catalyst such as triethylamine and a solvent like dimethylformamide (DMF). The reaction conditions often include the use of ultra-sonication as a green chemistry tool to enhance the yield and efficiency of the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the azetidinone ring to other functional groups.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its inhibition of the enzyme InhA (FabI/ENR) in Mycobacterium tuberculosis, which is essential for cell wall synthesis . The compound’s cytotoxic effects on cancer cells are likely due to its ability to interfere with cellular processes such as DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide stands out due to its unique combination of an azetidinone ring and a phenoxybenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to inhibit specific enzymes and its potential cytotoxicity against cancer cells further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-22-13-14-25(22)19-6-4-5-17(15-19)16-24-23(27)18-9-11-21(12-10-18)28-20-7-2-1-3-8-20/h1-12,15H,13-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIBYRYAQUUFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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